

A Comparative Review of NU6102: A Potent CDK Inhibitor

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Compound of Interest

Compound Name: NU6102

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **NU6102**, a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with other established CDK inhibitors. The information presented herein is curated from peer-reviewed literature and is intended to facilitate informed decisions in research and drug development.

Performance Comparison of CDK Inhibitors

NU6102 has demonstrated significant potency and selectivity, particularly against CDK1 and CDK2. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of **NU6102** and other well-known CDK inhibitors, such as Roscovitine and Flavopiridol. It is important to note that direct comparisons of IC₅₀ values should be made with caution, as experimental conditions can vary between studies.

Target	NU6102 IC50 (nM) [1]	Roscovitrine IC50 (nM)[2][3][4]	Flavopiridol IC50 (nM)[5]
CDK1/cyclin B	9.5	2700	~100
CDK2/cyclin A	5.4	700	~100
CDK2/cyclin E	Not specified	100	Not specified
CDK4/cyclin D1	1600	>100,000	~100
CDK5/p35	Not specified	200	Not specified
CDK7/cyclin H	Not specified	500	Not specified
CDK9/cyclin T	Not specified	800	Not specified

Table 1: Comparative Inhibitory Activity (IC50) of **NU6102**, Roscovitrine, and Flavopiridol against various Cyclin-Dependent Kinases.

Kinase	NU6102 IC50 (μM)[1]
DYRK1A	0.9
PDK1	0.8
ROCKII	0.6

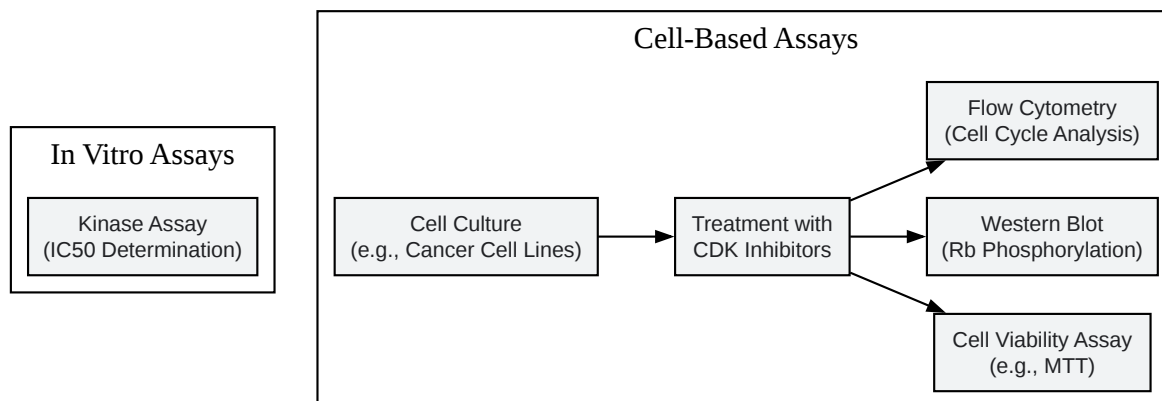
Table 2: Off-target activity of **NU6102**.

Cellular Effects of NU6102

In cellular assays, **NU6102** has been shown to inhibit cell growth and induce cell cycle arrest. Notably, treatment of SKUT-1B cells with **NU6102** leads to a G2 arrest and inhibition of Retinoblastoma (Rb) protein phosphorylation.[1] The cytotoxic effects of **NU6102** were observed with a lethal concentration (LC50) of 2.6 μM after a 24-hour exposure in SKUT-1B cells.[1] Furthermore, **NU6102** selectively inhibits the growth of CDK2 wild-type (WT) mouse embryo fibroblasts (MEFs) with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 14 μM, compared to a GI50 of >30 μM in CDK2 knockout MEFs.[6]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for **NU6102** and other purine-based CDK inhibitors is the competitive inhibition of the ATP-binding pocket of CDKs. This intervention disrupts the phosphorylation of key substrates, leading to cell cycle arrest.



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